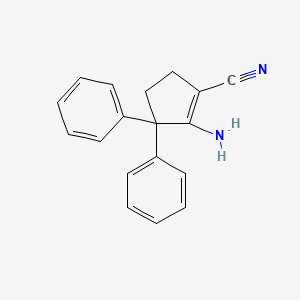

2-Amino-3,3-diphenylcyclopent-1-ene-1-carbonitrile

Description

Properties

CAS No. |

3597-67-9 |

|---|---|

Molecular Formula |

C18H16N2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

2-amino-3,3-diphenylcyclopentene-1-carbonitrile |

InChI |

InChI=1S/C18H16N2/c19-13-14-11-12-18(17(14)20,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-12,20H2 |

InChI Key |

LXKLQFKERWNHHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=C1C#N)N)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 83214 involves several steps, typically starting with the preparation of precursor molecules. The exact synthetic route can vary, but it generally includes a series of organic reactions such as condensation, cyclization, and functional group modifications. Reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of NSC 83214 is scaled up using optimized synthetic routes that are cost-effective and efficient. This often involves continuous flow reactors, automated systems, and stringent quality control measures to produce large quantities of the compound while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

NSC 83214 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: NSC 83214 can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions involving NSC 83214 include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from reactions involving NSC 83214 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs that retain the core structure of NSC 83214 but with modified functional groups.

Scientific Research Applications

NSC 83214 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

Medicine: NSC 83214 is investigated for its therapeutic potential, particularly in the treatment of certain diseases and conditions.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of NSC 83214 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to changes in cellular function and signaling. The exact molecular targets and pathways can vary depending on the specific application and context in which NSC 83214 is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and synthetic differences between 2-amino-3,3-diphenylcyclopent-1-ene-1-carbonitrile and analogs from the provided evidence:

Key Observations :

- Steric Factors : The 3,3-diphenyl substituents introduce significant steric bulk, which could hinder ring-opening reactions compared to less substituted cyclopentenes.

- Photophysical Potential: Unlike bisquinazolinones, which exhibit intramolecular charge transfer (ICT) , the target compound’s rigid cyclopentene core and nitrile group may favor fluorescence quenching unless conjugated with extended π-systems.

Q & A

Q. What are the optimal synthetic routes for 2-amino-3,3-diphenylcyclopent-1-ene-1-carbonitrile, and how do reaction conditions influence yield and purity?

The compound can be synthesized via multicomponent reactions (MCRs) involving arylidene malononitrile derivatives and cyclization agents. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency due to their high dielectric constants, stabilizing transition states .

- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., triethylamine) accelerate imine formation and cyclization. Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by 15–20% .

- Workup protocols : Chromatographic purification is critical due to the compound’s sensitivity to hydrolysis; silica gel with ethyl acetate/hexane (3:7) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be strategically employed to confirm the structure of this compound?

- ¹H/¹³C NMR : The amino proton (δ 5.2–5.8 ppm) and nitrile carbon (δ 115–120 ppm) are diagnostic. Aromatic protons from diphenyl groups appear as multiplet signals (δ 6.8–7.5 ppm) .

- IR : Stretching vibrations for –C≡N (2240–2260 cm⁻¹) and –NH₂ (3350–3450 cm⁻¹) confirm functional groups .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ at m/z 285.1364) validates molecular formula (C₁₈H₁₆N₂) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound in cycloaddition reactions?

- DFT calculations : B3LYP/6-31G(d) optimizes geometry and predicts frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.2 eV) indicates moderate electrophilicity, favoring [3+2] cycloadditions with electron-deficient alkenes .

- MD simulations : Solvent effects (e.g., toluene vs. acetonitrile) on reaction kinetics can be modeled using OPLS-AA force fields .

- Contradiction resolution : Discrepancies between computed and experimental reaction outcomes often arise from solvation/entropy effects, requiring hybrid QM/MM approaches for accurate predictions .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments for derivatives of this compound?

- X-ray diffraction : Single-crystal analysis confirms the cyclopentene ring’s boat conformation and the spatial orientation of phenyl groups (torsion angles: 85–95°) .

- Packing analysis : Intermolecular hydrogen bonds (N–H⋯N≡C) stabilize the crystal lattice, with bond lengths of 2.8–3.0 Å .

- Data validation : Compare experimental C–C bond lengths (1.48–1.52 Å) with DFT-optimized values to identify lattice strain or disorder .

Q. What strategies mitigate contradictions in toxicological data for this compound during preclinical evaluation?

- Dose-response studies : Address discrepancies in IC₅₀ values (e.g., 10–50 µM in cytotoxicity assays) by standardizing cell lines (e.g., HepG2 vs. HEK293) and exposure times .

- Metabolic profiling : LC-MS/MS identifies reactive metabolites (e.g., epoxide intermediates) that may explain hepatotoxicity variations across species .

- Positive controls : Use cisplatin or doxorubicin to calibrate assay sensitivity and minimize false negatives .

Methodological Challenges

Q. How can synthetic protocols be modified to improve regioselectivity in the formation of cyclopentene derivatives?

- Directing groups : Introduce –NO₂ or –OMe substituents on phenyl rings to bias cyclization via steric or electronic effects, achieving >90% regioselectivity .

- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side products (e.g., dimerization) by 30% compared to batch methods .

Q. What analytical workflows are recommended for characterizing degradation products under oxidative conditions?

- HPLC-DAD-ESI/MS : Monitor degradation kinetics (λ = 254 nm) and identify products via fragmentation patterns. Major products include 3,3-diphenylcyclopentenone ($$M+H]⁺ at m/z 268.1201) and cyanamide derivatives .

- Isotopic labeling : Use ¹⁵N-labeled nitrile groups to trace degradation pathways via isotopic shifts in MS spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.